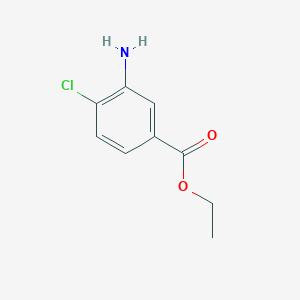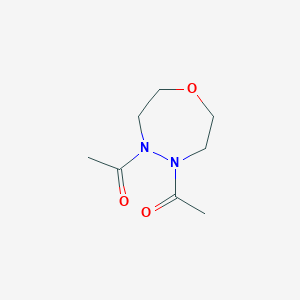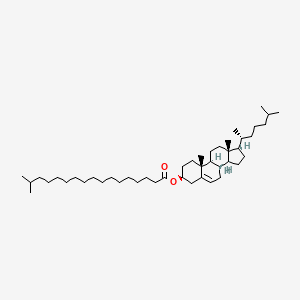
2,3,6,7,10,11-Hexaphenyltriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexaphenyltriphenylene is a chemical compound with the molecular formula C54H36 . It is a derivative of triphenylene, which is an aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 2,3,6,7,10,11-Hexaphenyltriphenylene has been reported in a main chain polymer where the repeat units are 2,3,6,7,10,11-hexaphenyltriphenylene moieties linked through flexible dodecyl chains .Molecular Structure Analysis
The molecular structure of 2,3,6,7,10,11-Hexaphenyltriphenylene consists of a triphenylene core with six phenyl groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,6,7,10,11-Hexaphenyltriphenylene include a molecular weight of 684.86 and a predicted density of 1.173±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Phases and Mesomorphism
- Columnar Mesophases Formation : 2,3,6,7,10,11-Hexaphenyltriphenylene, when mixed with hexaalkoxytriphenylenes, forms stable hexagonal columnar liquid crystal phases. These phases are characterized using optical polarized microscopy, differential scanning calorimetry, and X-ray diffraction. This mix exhibits a wide liquid crystal range and a suppression of crystallization, attributed to stabilizing interactions between planar aromatic moieties (McLaren et al., 2015).
- Comparative Analysis with Charge-Transfer Phases : This compound forms 1:1 CPI (Complementary Polytopic Interaction) compounds showing greater mesophase range and higher clearing temperatures than individual components. The study compares these CPI compounds with charge-transfer compounds, highlighting similarities in molecular packing and stabilizing interactions (Boden et al., 2004).
Synthesis and Structural Analysis
- Synthesis Methods : A high-yield and easy method for preparing alkoxy-substituted triphenylenes, including 2,3,6,7,10,11-Hexamethoxytriphenylene, is reported. This method involves oxidative trimerization of veratrol with iron(III) chloride/sulfuric acid (Naarmann et al., 1994).
- Crystal Structures Implications : Research on the crystal structures of oxy-substituted triphenylenes has implications for understanding columnar discotic mesophases. These structures differ from expected behaviors, indicating that mesophase behavior might be governed more by alkyl groups than by stacking of the aromatic core (Andresen et al., 2000).
Optical and Electrical Properties
- Modification of Optical Properties : The silylation of 2,3,6,7,10,11-hexabromotriphenylene modifies the optical properties of triphenylene, as observed in absorption and emission spectra (Kyushin et al., 2003).
- Fluorescence in Liquid-Crystalline Phases : The fluorescence properties of hexa-n-hexyloxytriphenylene have been studied, showing the potential for photosensitized fluorescence in organized phases. This research provides insights into exciton hopping and diffusion in columnar phases (Markovitsi et al., 1991).
Miscellaneous Applications
- High Electrical Conductivity in Metal-Organic Frameworks : The reaction of hexaiminotriphenylene with Ni(2+) results in a metal-organic framework (MOF) with high electrical conductivity. This MOF can be a potential candidate for applications requiring high conductivity (Sheberla et al., 2014).
- White-Light Emission in Metallacages : Hexaphenyltriphenylene-based metallacages exhibit good host-guest complexation with emissive dyes, achieving white-light emission through complementary emission colors (Liu et al., 2023).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,6,7,10,11-hexakis-phenyltriphenylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOJEDGRFCGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732978 |
Source


|
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexaphenyltriphenylene | |
CAS RN |
836671-27-3 |
Source


|
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)
![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-](/img/structure/B3286995.png)






![2-[Methyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3287040.png)

![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)
![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)